Ethyl imidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic system containing both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-2-carboxylate primarily targets PDGFRA . PDGFRA, or Platelet-derived growth factor receptor A, plays a crucial role in cell growth and division. It is particularly important in the formation of certain types of cells within the body, including blood cells and cells found in connective tissues .
Mode of Action
The compound interacts with its target, PDGFRA, by binding to key residues such as Lys627 and Asp836 . This interaction can inhibit the function of PDGFRA, leading to changes in cell growth and division .
Biochemical Pathways
It is known that the compound’s interaction with pdgfra can affect cell growth and division . This can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .
Result of Action
This compound has been found to exhibit cytotoxic activity. In vitro studies have shown that the compound can increase the number of MCF-7 cells (a type of breast cancer cell) in the G0/G1 phase and induce apoptosis in these cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Ethyl imidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Imidazo[1,2-a]pyridine-3-carboxylate: The carboxylate group is positioned differently, leading to variations in chemical behavior and biological activity.
Imidazo[1,2-a]pyridine-2-carbohydrazide: Contains a hydrazide group, which introduces additional hydrogen bonding interactions and potential for further derivatization.
The uniqueness of this compound lies in its specific ester functionality, which can be readily modified to introduce various substituents, enhancing its versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFACXDTRBVZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355980 | |
Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38922-77-9 | |
Record name | ethyl imidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.